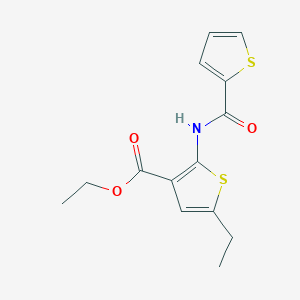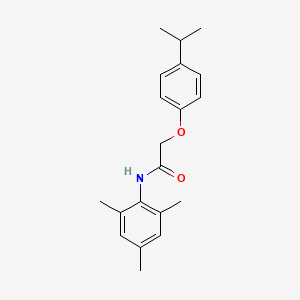![molecular formula C10H6N4O2 B5521686 benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide](/img/structure/B5521686.png)
benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole ring, which is a fused bicyclic structure consisting of a benzene ring fused with a 1,3-dioxole ring. The presence of the carbonohydrazonoyl and dicyanide groups further adds to its chemical complexity and reactivity.
科学的研究の応用
Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl oxides, while reduction may produce benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl hydrides.
作用機序
The mechanism of action of benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole ring structure but differ in their functional groups and overall reactivity.
Carbonohydrazonoyl derivatives: Compounds containing the carbonohydrazonoyl group exhibit similar reactivity patterns but may have different biological activities.
Dicyanide compounds: These compounds contain the dicyanide group and are known for their strong electron-withdrawing properties, which influence their chemical behavior.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-4-8(5-12)14-13-7-1-2-9-10(3-7)16-6-15-9/h1-3,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPDHWRELWJWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5521614.png)

![6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B5521627.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

![N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![ETHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE](/img/structure/B5521669.png)
![2-Fluoro-6-[(2-methoxyphenyl)-(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)

![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)
![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)

